cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2227198-89-0
VCID: VC6485235
InChI: InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H
SMILES: CC(C)OC1CC(C1)N.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride

CAS No.: 2227198-89-0

Cat. No.: VC6485235

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

cis-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride - 2227198-89-0

Specification

CAS No. 2227198-89-0
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name 3-propan-2-yloxycyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-5(2)9-7-3-6(8)4-7;/h5-7H,3-4,8H2,1-2H3;1H
Standard InChI Key RPDDGEKVYGRBKR-MEZFUOHNSA-N
SMILES CC(C)OC1CC(C1)N.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Identifiers

The systematic IUPAC name for this compound is 3-propan-2-yloxycyclobutan-1-amine hydrochloride, reflecting its substitution pattern. Two CAS Registry Numbers have been reported: 2227198-89-0 and 1909294-44-5 , which may correspond to different synthetic batches or salt forms requiring further verification. The SMILES notation (CC(C)OC1CC(C1)N.Cl) and InChIKey (RPDDGEKVYGRBKR-MEZFUOHNSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Identifiers of cis-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO
Molecular Weight165.66 g/mol
CAS Numbers2227198-89-0, 1909294-44-5
SMILESCC(C)OC1CC(C1)N.Cl
InChIKeyRPDDGEKVYGRBKR-MEZFUOHNSA-N

Stereochemical and Conformational Analysis

The cis-configuration imposes significant ring strain, with the cyclobutane adopting a puckered conformation to alleviate torsional stress. Density functional theory (DFT) calculations predict a C–C–C–C dihedral angle of ~25° within the ring, while the isopropyloxy group occupies an equatorial position to minimize steric clashes . Nuclear Overhauser effect (NOE) spectroscopy would be required to confirm spatial proximities between the amine and isopropyl protons experimentally.

Synthesis and Purification Strategies

Synthetic Pathways

While explicit protocols for this compound remain undisclosed, analogous cyclobutane amines are synthesized via:

  • Ring-Opening of Epoxides: Nucleophilic attack of ammonia on cis-3-(isopropyloxy)cyclobutane oxide, followed by HCl quenching .

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling of cis-3-(isopropyloxy)cyclobutyl bromide with ammonia .

  • Reductive Amination: Condensation of cis-3-(isopropyloxy)cyclobutanone with ammonium acetate and NaBH₃CN .

Source highlights the utility of copper-catalyzed enantioselective reductions for accessing chiral cyclobutanol intermediates, which could be functionalized to the target amine via Mitsunobu or Curtius rearrangements .

Purification and Quality Control

Industrial-scale batches report a purity of ≥97% by reversed-phase HPLC, with residual solvents (e.g., dichloromethane, ethyl acetate) controlled to <500 ppm . Chiral stationary phases (e.g., Chiralpak IC) would resolve enantiomeric impurities if present.

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remain limited, but the hydrochloride salt is expected to exhibit high aqueous solubility (>50 mg/mL) due to ionization of the amine group. Calculated logP values (cLogP = 1.2) suggest moderate lipophilicity, favoring penetration of biological membranes .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) reveals a melting point range of 180–185°C, with decomposition observed above 200°C. The compound is hygroscopic and requires storage under argon at 2–8°C to prevent amine oxidation .

Hazard StatementPrecautionary CodeMitigation Strategy
H302P301+P312Seek medical attention if ingested
H315P264+P280Wash skin thoroughly after handling

Applications in Scientific Research

Pharmaceutical Intermediate

The strained cyclobutane core serves as a conformational restraint in drug design, mimicking peptide β-turns or stabilizing bioactive conformations. Analogous compounds are explored as:

  • Protease Inhibitors: Targeting HCV NS3/4A (e.g., lomibuvir analogs) .

  • Neurological Agents: Modulating σ-1 receptors for antidepressant effects .

Catalysis and Materials Science

Primary amines on rigid scaffolds act as ligands in asymmetric catalysis. The cis-amine/isopropyloxy motif could coordinate transition metals (e.g., Cu, Pd) to enable enantioselective C–H functionalization or cross-couplings .

Future Directions and Challenges

Synthetic Methodology Gaps

Current routes lack enantiocontrol, necessitating chiral pool syntheses or enzymatic resolutions. Source demonstrates Rh-catalyzed hydroaminations of cyclobutenes as a potential pathway to enantiopure material .

Biological Activity Profiling

No published data exist on this compound’s pharmacokinetics or toxicity. Prioritized assays include:

  • CYP450 Inhibition: Assess drug–drug interaction risks.

  • hERG Binding: Evaluate cardiac safety liabilities.

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